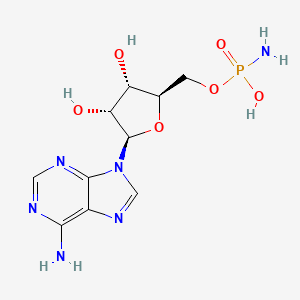

Adenosine 5'-phosphoramidate

Description

Structure

3D Structure

Properties

CAS No. |

6154-31-0 |

|---|---|

Molecular Formula |

C10H15N6O6P |

Molecular Weight |

346.24 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonamidic acid |

InChI |

InChI=1S/C10H15N6O6P/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

LDEMREUBLBGZBO-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)O)O)O)N |

Other CAS No. |

6154-31-0 |

Synonyms |

adenosine 5'-phosphoramidate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Adenosine 5 Phosphoramidate

Established Chemical Synthesis Pathways for Adenosine (B11128) 5'-Phosphoramidate

The creation of adenosine 5'-phosphoramidate can be achieved through several established synthetic routes, each with its own set of advantages and applications. These methods range from the highly controlled, stepwise addition of molecular fragments to more direct coupling approaches and even reactions that mimic plausible prebiotic conditions.

Phosphoramidite-Based Synthetic Approaches for Nucleoside Phosphoramidates

The phosphoramidite (B1245037) method is a cornerstone of modern oligonucleotide synthesis and is readily adaptable for the preparation of nucleoside phosphoramidates. twistbioscience.comtcichemicals.com This approach utilizes nucleoside phosphoramidites, which are derivatives of natural or synthetic nucleosides, as building blocks. wikipedia.org These synthons are particularly useful because they allow for the sequential and highly efficient formation of phosphoramidate (B1195095) linkages. twistbioscience.com

The general principle involves the reaction of a protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid catalyst to form the nucleoside phosphoramidite. wikipedia.org This activated monomer can then be coupled to the 5'-hydroxyl group of another nucleoside or a growing oligonucleotide chain. The resulting phosphite (B83602) triester is subsequently oxidized to the more stable phosphate (B84403) triester. A key advantage of this method is its compatibility with solid-phase synthesis, which simplifies the purification process by allowing reagents and byproducts to be washed away after each step. twistbioscience.com

The efficiency of the coupling step in phosphoramidite chemistry is typically very high, often exceeding 99%. twistbioscience.com This high efficiency is critical for the synthesis of long oligonucleotides and ensures a high yield of the desired product. The choice of protecting groups for the nucleoside's reactive functional groups is crucial to prevent unwanted side reactions during synthesis. twistbioscience.comwikipedia.org

Direct Coupling and Substitution Reactions in this compound Synthesis

Direct coupling methods offer a more convergent approach to the synthesis of this compound. A common strategy involves the use of a water-soluble carbodiimide, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDAC), to facilitate the formation of a phosphoramidate bond between adenosine 5'-monophosphate (AMP) and an amine. nih.gov This reaction is typically performed in an aqueous solution at a controlled pH. nih.gov The coupling efficiencies for this method are generally high, ranging from 70% to 95%. nih.gov

Another approach involves substitution reactions. For instance, N6-amino derivatives of AMP can be synthesized from 6-chloropurine (B14466) riboside. nih.gov This process begins with the chlorophosphorylation of 6-chloropurine riboside, followed by hydrolysis to yield 6-chloropurine riboside 5'-monophosphate. The subsequent displacement of the 6-chloride by a diamine furnishes the desired N6-adenosine derivative. nih.govnih.gov

These direct coupling and substitution methods are valuable for preparing a variety of this compound derivatives with different linkers and functionalities. The purification of the products is often straightforward due to differences in hydrophobicity between the product and the starting materials. nih.gov

Prebiotic Synthesis Conditions for Nucleoside Phosphoramidates

Research into the origins of life has spurred investigations into the formation of key biological molecules under conditions that could have existed on early Earth. Studies have shown that adenosine 5'-phosphoramidates can form when solutions containing adenosine 5'-polyphosphates (with three or more phosphate groups) or P1, P2-diadenosine 5'-diphosphate and various amines are dried out. nih.gov These reactions are notably catalyzed by magnesium ions. nih.gov

Under these simulated prebiotic conditions, yields of adenosine 5'-phosphoramidates can range from 10% to 50%, depending on the specific amine used, which have included ammonia (B1221849), imidazole, glycine, ethylenediamine, and histamine. nih.gov The plausibility of such reactions suggests a potential role for nucleoside phosphoramidates in the early stages of chemical evolution, possibly as precursors to the formation of oligonucleotides. mdpi.com The substitution of the 3'-hydroxyl group with a more nucleophilic 3'-amino group has been shown to significantly enhance nonenzymatic template-directed oligomerization, suggesting a pathway for the emergence of early genetic polymers. chemrxiv.org

Synthesis of Isotopic Labeled this compound Derivatives for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of isotopically labeled this compound derivatives allows researchers to track the fate of specific atoms through complex biochemical transformations.

Stable isotopes such as ¹³C, ¹⁵N, and deuterium (B1214612) (²H) are also incorporated into nucleoside phosphoramidates for various mechanistic studies, particularly those involving NMR spectroscopy and mass spectrometry. shoko-sc.co.jpacs.orgisotope.com For example, ¹⁸O-labeled water can be used in enzymatic reactions to probe the site of nucleophilic attack during the activation of phosphoramidate prodrugs. acs.org These labeling studies provide unambiguous evidence for reaction pathways that would be difficult to determine otherwise. acs.orgisotope.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are driven by the need to explore structure-activity relationships, modulate biological activity, and improve therapeutic properties. By systematically altering different parts of the molecule, researchers can gain a deeper understanding of its biological function and develop new compounds with desired characteristics.

Phosphofluoridate Analogues

One important class of analogues is the phosphofluoridate derivatives of this compound. In these compounds, one of the non-bridging oxygen atoms of the phosphate group is replaced by a fluorine atom. This substitution can significantly alter the electronic properties and stability of the phosphate group.

Adenosine 5'-phosphofluoridate has been synthesized and studied as a congener of this compound. science.govnih.gov Research has shown that this synthetic analogue can mimic the biological activity of the natural compound. For instance, in plant systems, both this compound and its phosphofluoridate analogue have been observed to act as signaling molecules, inducing similar metabolic responses. nih.gov The synthesis of such analogues provides valuable tools for dissecting the specific molecular interactions and signaling pathways in which this compound is involved. rsc.orgnih.gov

Phosphorothioate (B77711) Analogues

The synthesis of phosphorothioate analogues of this compound is a critical area of research, primarily due to the enhanced stability of these compounds against enzymatic degradation by phosphodiesterases. This stability makes them valuable tools for elucidating the stereochemical mechanisms of enzyme-catalyzed phosphoryl and nucleotidyl transfer reactions. tandfonline.com Various chemical and enzymatic strategies have been developed to introduce a sulfur atom in place of a non-bridging oxygen in the phosphate group.

One common chemical approach is the phosphoramidite method. This technique involves the condensation of a protected adenosine 2'-phosphoramidite with a second nucleoside, followed by an oxidation step using elemental sulfur to create the phosphorothioate linkage. tandfonline.com For instance, P-thioadenylyl-(2'-5')-P-thioadenylyl-(2'-5')-adenosine has been synthesized using N⁶-benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-monomethoxytrityladenosine, which is reacted with chloro-p-nitrophenylethoxy-N-octahydroazoninophosphane to form the corresponding 2'-phosphoramidite. tandfonline.com This intermediate is then condensed with a protected adenosine in the presence of 3-nitro-1,2,4-triazole, and subsequent sulfurization yields the desired phosphorothioate dimer. tandfonline.com The resulting diastereomers can be separated by chromatography. tandfonline.com

Another key strategy involves the activation of adenosine 5'-thiomonophosphate. For example, activation with diphenylphosphoryl chloride followed by condensation with adenosine 5'-methylene bisphosphonate has been used to create non-hydrolyzable analogues that incorporate both a thiophosphate and a methylene (B1212753) bridge. uni-konstanz.de Solid-phase synthesis is also frequently employed, particularly for incorporating phosphorothioate linkages into oligonucleotides. This involves the use of H-phosphonothioate monomers, which are activated and then sulfurized with reagents like 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH).

Enzymatic synthesis offers a high degree of stereospecificity. Enzymes such as T4 RNA ligase can catalyze the formation of phosphorothioate linkages using ATP analogues like adenosine 5'-O-(1-thiotriphosphate) (ATPαS). Additionally, enzymes like Ap4A phosphorylase from Saccharomyces cerevisiae have been utilized to synthesize specific diastereomers of adenosine 5'-phosphorothioate. The stereochemical outcome of these syntheses is often analyzed using high-performance liquid chromatography (HPLC) and digestion with stereospecific phosphodiesterases.

| Method | Key Reagents/Enzymes | Product Type | Key Features |

| Phosphoramidite Method | Chloro-p-nitrophenylethoxy-N-octahydroazoninophosphane, Elemental Sulfur | Oligonucleotide analogues | Step-wise synthesis, allows for chirality control |

| Activated Thiomonophosphate | Diphenylphosphoryl chloride | Non-hydrolyzable analogues | Creates stable P-S bond |

| Solid-Phase Synthesis | H-phosphonothioate monomers, EDITH | Oligonucleotides | Efficient for antisense applications |

| Enzymatic Synthesis | T4 RNA ligase, Ap4A phosphorylase | Stereospecific diastereomers | High specificity and control of stereochemistry |

Aminoacyl Phosphoramidate Derivatives

Aminoacyl phosphoramidate derivatives of adenosine are significant as they mimic the activated aminoacyl-adenylate (aa-AMP) intermediates in protein biosynthesis. The synthesis of these analogues, where the labile oxygen atom of the mixed anhydride (B1165640) bond is replaced by a more stable nitrogen atom, provides valuable probes for studying the mechanisms of aminoacyl-tRNA synthetases (aaRS). nih.gov

A primary synthetic route involves the reaction of nucleoside 5'-O-phosphoramidite derivatives with carboxamides. oup.com This condensation is typically facilitated by an activating catalyst. Detailed studies have shown that 5-(3,5-dinitrophenyl)-1H-tetrazole is a highly effective activator, enabling rapid condensation (within 10 minutes) to produce fully protected N-acyl phosphoramidate derivatives in good yields with no significant side reactions. nih.govoup.com The choice of protecting groups for the amino acid amide and the phosphate group is crucial; the TBTr (4,4',4''-tris(benzyloxy)trityl) and TSE (2-(trimethylsilyl)ethyl) groups have been successfully employed. nih.gov Deprotection is then carried out in a two-step process to yield the final aminoacyl phosphoramidate derivative. nih.gov

This methodology has been applied to the total synthesis of nucleotide antibiotics that naturally contain an N-acyl phosphoramidate linkage, such as Phosmidosine and Agrocin 84. oup.com For example, in the synthesis of Phosmidosine, a protected 8-oxoadenosine (B7888857) is phosphitylated to create a 5'-O-phosphoramidite derivative. This intermediate is then coupled with prolinamide in the presence of 5-(3,5-dinitrophenyl)-1H-tetrazole, followed by oxidation, to form the N-acyl phosphoramidate bond. oup.com

Another approach involves the direct coupling of diamines with adenosine monophosphate (AMP) using a water-soluble carbodiimide, which generates 5'-aminophosphoramidate derivatives. nih.gov This method has been used to create a series of amino adenosine compounds that can act as transcriptional primers. nih.gov

| Starting Materials | Coupling/Activating Reagents | Key Intermediate | Final Product Type |

| Protected Adenosine, Phosphorodiamidite reagent, Amino acid amide | 5-(3,5-dinitrophenyl)-1H-tetrazole | 5'-O-phosphoramidite derivative | Aminoacyl-adenylate analogue (aa-AMPN) |

| Diamines, AMP | Water-soluble carbodiimide | - | 5'-aminophosphoramidate derivatives |

| Protected 8-oxoadenosine, Prolinamide | 5-(3,5-dinitrophenyl)-1H-tetrazole | 5'-O-phosphoramidite derivative | Phosmidosine (antibiotic) |

Non-Hydrolyzable Analogue Synthesis

The synthesis of non-hydrolyzable analogues of this compound is driven by the need for molecules that can resist enzymatic cleavage, thereby allowing for more stable interaction studies and potential therapeutic applications. The primary strategy involves replacing the labile P-O-P or P-N bonds with more robust linkages, such as those containing methylene (CH₂) groups.

One established method for creating these analogues is the condensation of an activated adenosine 5'-phosphoromorpholidate with an ADP analogue containing a methylene bridge. uni-konstanz.de An alternative route involves the reaction between 2',3'-O-isopropylidene adenosine 5'-tosylate and bis(dihydroxyphosphinomethyl)phosphinic acid. uni-konstanz.de These methods introduce methylene groups in place of oxygen atoms in the phosphate backbone, rendering the resulting molecule resistant to hydrolases. uni-konstanz.de

A more recent and versatile approach utilizes cyclic pyrophosphoryl P-amidite (c-PyPA) and its derivatives. nih.gov This reagent is synthesized from pyrophosphate and a reactive diisopropylaminodichlorophosphine. nih.govresearchgate.net By using non-hydrolyzable analogues of pyrophosphate where the bridging oxygen is replaced by groups like CH₂, CF₂, CCl₂, or NH, a family of stable c-PyPA reagents can be created. nih.gov These reagents can then be coupled to nucleosides to synthesize non-hydrolyzable nucleoside triphosphate analogues in a high-yielding and step-economic manner, often without the need for protecting groups. nih.govresearchgate.net This method allows for the synthesis of analogues that are stable in solution for extended periods. nih.gov

The synthesis of these non-hydrolyzable analogues has been crucial for studying protein-nucleotide interactions. For instance, a non-hydrolyzable Ap3A analogue was successfully used for binding studies and X-ray crystallography with the Fhit protein. uni-konstanz.de

| Synthetic Approach | Key Reagents | Type of Analogue | Advantage |

| Condensation | Activated adenosine 5'-phosphoromorpholidate, ADP analogues | Methylene-bridged | Resistance to hydrolase cleavage |

| Nucleophilic Displacement | 2',3'-O-isopropylidene adenosine 5'-tosylate, Bis(dihydroxyphosphinomethyl)phosphinic acid | Methylene-bridged | Resistance to hydrolase cleavage |

| Cyclic Phosphorylating Reagent | Cyclic pyrophosphoryl P-amidite (c-PyPA) and derivatives | CH₂, CF₂, CCl₂, NH bridged | High yield, step-economic, no protecting groups needed |

Optimization and Challenges in this compound Synthesis

The synthesis of this compound and its derivatives, while crucial, is accompanied by several challenges that can impact yield, purity, and scalability. Key issues include the poor solubility of the parent nucleosides, extended reaction times, and a lack of regioselectivity, particularly 5'-selectivity, which can lead to the formation of undesired by-products like 3',5'-O,O-phosphoramidates. rsc.org

Traditional synthesis methods, such as the Grignard method for producing ProTide analogues, often require long reaction times (15-48 hours) at low temperatures and result in modest yields (10-55%). rsc.org The phosphoramidite method, a cornerstone of oligonucleotide synthesis, also faces challenges. The efficiency of the coupling step is highly dependent on complete activation of the phosphoramidite by an activator like tetrazole and can be hindered by steric factors. umich.edu Furthermore, depurination, the cleavage of the glycosidic bond under acidic deblocking conditions, is a significant side reaction that can limit the length and yield of the synthesized oligonucleotide. umich.edu

To address these challenges, several optimization strategies have been developed. The use of protecting groups on the sugar hydroxyls and the nucleobase can improve selectivity, but this adds extra protection/deprotection steps to the synthesis, which must be carefully optimized to be compatible with the target phosphoramidate moiety. rsc.orgresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to overcome some of these limitations. rsc.org By using a solvent like DMF to improve solubility and microwave irradiation to increase the reaction temperature, reaction times for phosphoramidation can be dramatically reduced from hours to minutes, with a significant increase in yield (e.g., up to 89%). rsc.org

Computer-aided design, specifically the Design of Experiments (DoE) approach, is another modern strategy for optimizing reaction conditions. acs.org By systematically evaluating multiple parameters such as pH, temperature, concentration, and time, response surface methods can identify the optimal conditions for both the formation and controlled hydrolysis of phosphoramidates, leading to more efficient and predictable synthetic outcomes. acs.org The choice of activating catalyst is also critical; for instance, using 5-(4-nitrophenyl)-1H-tetrazole was found to give N-acyl phosphoramidate derivatives in good yields in the synthesis of aminoacyl-adenylate analogues. researchmap.jp

| Challenge | Traditional Method Consequence | Optimization Strategy | Example Improvement |

| Long Reaction Times | 15-48 hours for Grignard method | Microwave-assisted synthesis | Reaction time reduced by 150-52 fold |

| Low Yields | 10-55% for some ProTide syntheses | Microwave-assisted synthesis, Optimized activators | Yields increased to 81-89% |

| Poor Selectivity | Formation of 3',5'-bis by-products | Use of protecting groups | Improved regioselectivity |

| Depurination | Limits oligonucleotide length | Use of milder deblocking agents (e.g., DCA) | Better synthetic yields for longer oligonucleotides |

| Inefficient Coupling | Incomplete reactions | Increased coupling time, excess reagents | Higher coupling efficiency |

| Process Optimization | Time-consuming trial-and-error | Design of Experiments (DoE) | Rapid identification of optimal pH, temperature, etc. |

Enzymatic Biotransformation and Catabolism of Adenosine 5 Phosphoramidate

Identification and Characterization of Adenosine (B11128) 5'-Phosphoramidases

Adenosine 5'-phosphoramidases belong to the ubiquitous Histidine Triad (B1167595) (HIT) superfamily of nucleotide hydrolases and transferases. tandfonline.com This family is characterized by a conserved His-X-His-X-His-XX motif (where X is a hydrophobic amino acid) that forms the core of the active site responsible for nucleotide binding and hydrolysis. tandfonline.comnih.gov

In mammals, the most studied adenosine 5'-phosphoramidases are the Histidine Triad Nucleotide-binding proteins, Hint1 and Hint2. wikipedia.orgwikipedia.org

Hint1: This enzyme, also known as adenosine 5'-monophosphoramidase, is the most well-studied member of the HIT family and is primarily located in the cytosol and nucleus. wikipedia.orgacs.org It exists as a homodimer and efficiently hydrolyzes a range of purine (B94841) nucleotide phosphoramidates, including adenosine 5'-monophosphoramidate (AMP-NH2), AMP-lysine, and other aminoacyl-adenylates. nih.govnih.govnih.gov In fact, aminoacyl-AMP complexes, which are intermediates in protein synthesis generated by aminoacyl-tRNA synthetases like lysyl-tRNA synthetase (LysRS), are hypothesized to be natural substrates for Hint1. acs.orgresearchgate.net The enzyme's activity is not only crucial for metabolizing these compounds but is also implicated in the activation of certain antiviral phosphoramidate (B1195095) prodrugs. nih.govacs.org

HINT2: This protein is a mitochondrial isozyme with a 61% sequence homology to HINT1. wikipedia.org It possesses an N-terminal extension that acts as a mitochondrial import signal, directing it to the inner mitochondrial membrane. wikipedia.org HINT2 functions as an adenosine phosphoramidase, hydrolyzing substrates like adenosine 5'-phosphoramidate and adenosine 5'-O-p-nitrophenylphosphoramidate. uniprot.org It is predominantly expressed in the liver, pancreas, and adrenal cortex and is believed to play roles in mitochondrial bioenergetics, apoptosis, and steroid biosynthesis. wikipedia.orguniprot.orgresearchgate.net

Despite differences in their cellular localization and primary sequence, Hint1 and Hint2 share similar substrate specificities for model phosphoramidate substrates. However, kinetic studies reveal that hHINT2 generally exhibits higher kcat and Km values compared to hHINT1. nih.gov HINT2 also operates over a broader pH range than HINT1. nih.gov

| Property | Hint1 | Hint2 |

|---|---|---|

| Cellular Localization | Cytosol, Nucleus acs.org | Mitochondria wikipedia.orgnih.gov |

| Structure | Homodimer nih.gov | Homodimer wikipedia.org |

| Substrate Specificity | Similar to Hint2 for model phosphoramidates nih.gov | Similar to Hint1 for model phosphoramidates nih.gov |

| Kinetic Profile | Lower kcat and Km values compared to Hint2 nih.gov | Higher kcat and Km values compared to Hint1 nih.gov |

| Optimal pH | Narrower pH range for maximum activity nih.gov | Broader pH range (pKa1 = 6.76, pKa2 = 8.41) nih.gov |

Bacteria possess homologs of the HIT proteins, with the best-characterized example being HinT from Escherichia coli. nih.gov Genetic and biochemical analyses have established that HinT is the only purine nucleoside phosphoramidase in E. coli. nih.govnih.gov Knocking out the hinT gene completely abolishes the cell's ability to convert adenosine 5'-monophosphoramidate into AMP. nih.gov

The bacterial HinT enzyme hydrolyzes a variety of purine nucleotide phosphoramidates, such as adenosine 5'-monophosphoramidate (AMP-NH2), AMP-morpholidate, and lysyl-AMP. nih.govuniprot.org Studies have shown that bacterial HinT is several times more active than its human or rabbit counterparts on several model substrates and exhibits a preference for guanosine (B1672433) phosphoramidates over adenosine phosphoramidates. nih.gov The HinT enzyme is essential for E. coli growth under specific stress conditions, such as high concentrations of salt. nih.gov

Enzymes with adenosine 5'-phosphoramidase activity have also been identified and characterized in plants. An enzyme purified from yellow lupin (Lupinus luteus) seeds was identified as a nucleoside 5'-phosphoramidase. nih.govbibliotekanauki.plsemanticscholar.org Mass spectrometric analysis revealed its close similarity to the Hint1 protein from Arabidopsis thaliana. nih.govbibliotekanauki.pl

The lupin enzyme functions as a homodimer and demonstrates substrate specificity typical of Hint1 proteins, including the ability to hydrolyze this compound and even cleave the P-S bond in adenosine 5'-phosphorothioate. nih.govbibliotekanauki.plsemanticscholar.org Its activity is not dependent on common divalent metal cations. nih.govbibliotekanauki.pl Research suggests that this compound may act as a signaling molecule in plants, augmenting the metabolism of phenylpropanoids and salicylic (B10762653) acid in Arabidopsis thaliana seedlings. nih.gov

| Property | Value/Description |

|---|---|

| Source | Yellow lupin (Lupinus luteus) seeds nih.govbibliotekanauki.pl |

| Molecular Mass | Homodimer (2 x 15,800 Da) nih.govbibliotekanauki.pl |

| Optimal pH | 7.0 bibliotekanauki.plsemanticscholar.org |

| Km for AMP-NH₂ | 0.5 µM bibliotekanauki.plsemanticscholar.org |

| kcat for AMP-NH₂ | 0.8 s⁻¹ (per monomer) bibliotekanauki.plsemanticscholar.org |

| Substrates | This compound, Guanosine 5'-phosphoramidate derivatives, Adenosine 5'-phosphorothioate, Adenosine 5'-phosphofluoride nih.govbibliotekanauki.pl |

| Cofactor Requirement | Not affected by common divalent metal cations, EDTA, or EGTA nih.govbibliotekanauki.pl |

Purification and Isolation Methodologies for Adenosine 5'-Phosphoramidases

The purification of adenosine 5'-phosphoramidases from natural sources and recombinant systems has been achieved through various biochemical techniques.

A representative method for isolating the enzyme from plant tissue, specifically yellow lupin seeds, involves a multi-step process. nih.govbibliotekanauki.plsemanticscholar.org This procedure includes:

Extraction: Seed-meal is extracted with a low ionic strength buffer.

Fractionation: The crude extract undergoes sequential precipitation using ammonium (B1175870) sulfate (B86663) and acetone (B3395972) to enrich the target enzyme.

Heat Denaturation: Contaminating proteins are removed by a heat treatment step, which the thermostable phosphoramidase withstands.

Affinity Chromatography: The final purification to homogeneity is achieved using affinity chromatography on an AMP-agarose matrix, which specifically binds the enzyme. nih.govbibliotekanauki.plsemanticscholar.org

For bacterial enzymes like E. coli HinT, modern molecular biology techniques are typically employed. nih.gov This involves cloning the hinT gene, overexpressing the protein in a suitable E. coli strain, and purifying the recombinant enzyme, often through affinity tags, to yield large quantities of the homogenous protein for characterization. nih.gov Similar strategies are used for producing recombinant human Hint1 and Hint2 for structural and kinetic studies.

Mechanistic Enzymology of this compound Hydrolysis

The hydrolysis of the P-N bond in this compound by HIT enzymes is a well-studied process, with a clear catalytic mechanism elucidated through kinetic, structural, and mutagenesis studies.

The catalytic mechanism of Hint1 proceeds via a double displacement (or ping-pong) pathway involving a covalent enzyme intermediate. nih.govresearchgate.net The reaction can be broken down into two main steps:

Adenylylation of the Enzyme: The reaction is initiated by a nucleophilic attack from the central histidine of the catalytic triad (His112 in human Hint1) on the phosphorus atom of the this compound substrate. nih.govacs.org This attack leads to the cleavage of the P-N bond, releasing the amine group (ammonia in the case of AMP-NH₂) and forming a covalent adenylylated-enzyme intermediate (HINT1-AMP). nih.govresearchgate.net The other two histidines of the triad (His110 and His114) contribute to positioning the substrate and stabilizing the transition state. nih.gov

Hydrolysis of the Intermediate: In the second step, a water molecule enters the active site and acts as a nucleophile, attacking the phosphorus atom of the HINT1-AMP intermediate. nih.gov This hydrolytic step breaks the covalent bond between the enzyme and the AMP moiety, releasing adenosine 5'-monophosphate (AMP) as the final product and regenerating the free, active enzyme. nih.govacs.org

This mechanism has been supported by multiple lines of evidence. Mutating the catalytic His112 residue to a non-nucleophilic amino acid like alanine (B10760859) abolishes enzymatic activity. nih.gov Furthermore, using slowly hydrolyzed substrates like thiophosphoramidates has allowed for the crystallographic capture of the covalent enzyme-substrate intermediate, providing direct structural evidence for this reaction pathway. nih.gov

Kinetic Parameters (Kₘ, kcat) and Their Determination

These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. utah.edu Techniques such as spectrophotometry can be used to monitor the reaction over time. uliege.be For instance, the hydrolysis of this compound can be followed by quantifying the AMP produced. up.poznan.pl

Kinetic studies on phosphoramidases from various organisms reveal differences in their efficiency. For example, the nucleoside 5'-phosphoramidase from yellow lupin seeds shows a high affinity for this compound (NH₂-pA), with a Kₘ value of 0.5 µM and a kcat of 0.8 s⁻¹. semanticscholar.orgnih.gov In comparison, mitochondrial Hint2 from sheep liver (OaHint2) has a Kₘ of 6.6 µM and a significantly higher kcat of 68.3 s⁻¹, while the cytosolic Hint1 (OaHint1) from the same organism has a Kₘ of 1.5 µM and a kcat of 11.0 s⁻¹. bibliotekanauki.pl The specificity constant for the lupin enzyme is 1.6 × 10⁶ M⁻¹s⁻¹, which is comparable to values for rabbit and yeast Hint proteins. semanticscholar.org Human Hint1 (hHint1) and E. coli hinT display high efficiency towards a synthetic substrate, adenosine tryptamine (B22526) phosphoramidate, with apparent second-order rate constants (kcat/Kₘ) of 10⁷ M⁻¹s⁻¹ and 10⁶ M⁻¹s⁻¹, respectively. acs.orgnih.gov

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source Organism |

|---|---|---|---|---|---|

| Nucleoside 5'-phosphoramidase | This compound (NH₂-pA) | 0.5 | 0.8 | 1.6 x 10⁶ | Yellow Lupin (Lupinus luteus) semanticscholar.orgnih.gov |

| OaHint2 (mitochondrial) | This compound (NH₂-pA) | 6.6 | 68.3 | 1.03 x 10⁷ | Sheep (Ovis aries) Liver bibliotekanauki.pl |

| OaHint1 (cytosolic) | This compound (NH₂-pA) | 1.5 | 11.0 | 7.3 x 10⁶ | Sheep (Ovis aries) Liver bibliotekanauki.pl |

| hHint1 | Adenosine tryptamine phosphoramidate | - | - | 1 x 10⁷ | Human acs.orgnih.gov |

| E. coli hinT | Adenosine tryptamine phosphoramidate | - | - | 1 x 10⁶ | Escherichia coli acs.orgnih.gov |

| Hint | Adenosine 5′-O-p-nitrophenylphosphoramidate | ~134 | ~0.00187 | ~14 | - researchgate.net |

Substrate Specificity Profiling of Adenosine 5'-Phosphoramidases

Adenosine 5'-phosphoramidases, particularly Hint proteins, exhibit distinct substrate preferences. Generally, these enzymes favor purine-based phosphoramidates over pyrimidine (B1678525) analogs. acs.orgnih.gov Studies on human and E. coli Hint enzymes show this clear preference. nih.gov The nature of the amine group attached to the phosphorus is also crucial; substrates with less sterically hindering amine leaving groups, such as tryptamine, are among the most efficiently hydrolyzed. acs.orgnih.gov

The specificity extends to modifications on the ribose sugar. The presence of a 2'-hydroxyl group on the adenosine moiety contributes to substrate recognition, as observed through hydrogen bonding with active site residues like Asp43 in human Hint1. nih.gov Consequently, thymidine (B127349) tryptamine phosphoramidate is a significantly poorer substrate than uridine (B1682114) tryptamine phosphoramidate for hHint1. nih.gov However, ara-A tryptamine phosphoramidate, which has an arabinose sugar, is still a good substrate, with a specificity constant only 10-fold lower than that of the adenosine equivalent. acs.orgnih.gov

Beyond simple phosphoramidates, these enzymes can hydrolyze a range of related molecules. The phosphoramidase from yellow lupin can act on adenosine 5'-phosphofluoride and various guanosine 5'-phosphoramidate derivatives. semanticscholar.orgnih.gov It also displays the ability to cleave the P-S bond in adenosine 5'-phosphorothioate, a characteristic typical of Hint1 proteins. semanticscholar.orgnih.govresearchgate.net Human HINT1 hydrolyzes a broad array of substrates, including adenosine 5'monophosphomorpholidate and aminoacyl-AMP conjugates like lysyl-AMP. drugbank.commedchemexpress.com In contrast, some related enzymes like Fhit proteins, while capable of hydrolyzing this compound, are primarily recognized as dinucleoside triphosphate hydrolases. up.poznan.pl

| Enzyme Family/Source | Preferred Substrates/Features | Poorly Hydrolyzed Substrates/Features |

|---|---|---|

| Human & E. coli Hint | Purine over pyrimidine analogues. acs.orgnih.gov | Sterically crowded amine groups. nih.gov |

| Human Hint1 (hHint1) | D-tryptophan phosphoramidates (300-fold preference over L-isomers). acs.orgnih.gov Substrates with a 2'-OH group. nih.gov | L-tryptophan phosphoramidates. acs.orgnih.gov Thymidine tryptamine phosphoramidate (3-4 orders of magnitude lower kcat/Km than uridine equivalent). nih.gov |

| Yellow Lupin Phosphoramidase | This compound, Adenosine 5'-phosphorothioate, Adenosine 5'-phosphofluoride, Guanosine 5'-phosphoramidate derivatives. semanticscholar.orgnih.gov | - |

| Sheep Hint2 (OaHint2) | More specific towards compounds with a P-N bond compared to Hint1. bibliotekanauki.pl | - |

| Fhit proteins | This compound, Adenosine 5'-phosphosulfate, Adenosine 5'-O-phosphorofluoridate. up.poznan.plresearchgate.net | Diadenosine pyrophosphate (AppA) is hydrolyzed at an extremely low rate. up.poznan.pl |

Role of the P-N Bond in Enzymatic Recognition and Cleavage

The defining characteristic of this compound is the phosphoramidate (P-N) bond, which links the phosphate (B84403) group to an amino group. The enzymatic cleavage of this bond is the central function of phosphoramidases and is fundamental to the biological activity and catabolism of the compound. acs.orgthieme-connect.com The mechanism involves a nucleophilic attack on the phosphorus atom of the P-N bond, leading to its hydrolysis. researchgate.net

For Hint enzymes, this catalytic activity is highly dependent on the integrity of the conserved histidine triad motif. nih.gov Molecular modeling studies of human Hint1 suggest a specific binding orientation that facilitates the P-N bond cleavage. nih.gov The process results in the release of the corresponding nucleoside 5'-monophosphate (AMP) and the amine. nih.gov The stability and susceptibility of the P-N bond to enzymatic action are influenced by its chemical environment. For instance, replacing a non-bridging phosphoryl oxygen with sulfur can decrease the hydrolysis efficiency by 15- to 200-fold, indicating that the electronic properties around the phosphorus center are critical for recognition and catalysis. acs.orgnih.gov

Regulation and Inhibition of Adenosine 5'-Phosphoramidase Activity

The activity of adenosine 5'-phosphoramidases can be modulated by various factors, including the presence of inhibitors and cellular conditions. Some phosphoramidases, like the one from yellow lupin, appear to be largely unregulated by common effectors; their activity is not significantly affected by divalent metal cations or chelating agents like EDTA and EGTA. nih.govbibliotekanauki.pl

Inhibition of these enzymes can occur through competition at the active site. The products of the reaction, such as AMP, can act as inhibitors. up.poznan.pl Studies on Fhit proteins, which exhibit phosphoramidase activity, have determined inhibition constants (Ki) for various nucleotides. For human Fhit, AMP, ADP, and ATP act as competitive inhibitors with respect to this compound, with Ki values in the micromolar range. up.poznan.pl This suggests that the cellular nucleotide pool can regulate the breakdown of this compound.

Synthetic substrate analogs that bind to the active site but are resistant to cleavage are effective competitive inhibitors. doudnalab.org For example, a phosphoramidate oligonucleotide analog was shown to be a competitive inhibitor of a group I intron ribozyme. doudnalab.org Similarly, derivatives of adenosine 5'-phosphate have been designed as inhibitors for related enzymes like AMP deaminase, demonstrating a strategy that could be applied to phosphoramidases. nih.gov Furthermore, adenosine 5'-phosphorothioate, which can be a substrate for some phosphoramidases, can also act as a competitive inhibitor for other enzymes that interact with AMP. nih.gov

Molecular and Cellular Roles of Adenosine 5 Phosphoramidate

Adenosine (B11128) 5'-Phosphoramidate as a Signaling Molecule in Eukaryotic Systems

Adenosine 5'-phosphoramidate is increasingly recognized as a novel signaling molecule, particularly in plants. nih.govscience.gov Unlike canonical nucleotides primarily involved in energy transfer or as building blocks for nucleic acids, NH2-pA appears to function as a specific messenger that can trigger downstream physiological responses. researchgate.netnih.gov Its cellular levels are enzymatically regulated, a key characteristic of signaling molecules. nih.gov The proteins from the histidine triad (B1167595) (HIT) family, for example, are known to control the concentration of NH2-pA in cells. nih.gov

A key function of this compound as a signaling molecule is its ability to modulate the expression of specific genes. nih.gov Studies in Arabidopsis thaliana have demonstrated that exogenous application of NH2-pA leads to the activation of genes that encode crucial enzymes in plant defense and secondary metabolism pathways. nih.govscience.gov This targeted gene activation underscores its role as a specific signal rather than a general metabolic effector. researchgate.net Modifications to RNA can impact gene expression, and specialized phosphoramidites are used in research to study these effects. glenresearch.com

Table 1: Genes Activated by this compound in Arabidopsis thaliana

| Gene | Encoded Protein | Pathway |

| Phenylalanine:ammonia (B1221849) lyase (PAL) | Phenylalanine:ammonia lyase | Phenylpropanoid |

| 4-coumarate:coenzyme A ligase (4CL) | 4-coumarate:coenzyme A ligase | Phenylpropanoid |

| Cinnamate-4-hydroxylase (C4H) | Cinnamate-4-hydroxylase | Phenylpropanoid |

| Chalcone synthase (CHS) | Chalcone synthase | Phenylpropanoid (Flavonoid branch) |

| Cinnamoyl-coenzyme A:NADP oxidoreductase (CCR) | Cinnamoyl-coenzyme A:NADP oxidoreductase | Phenylpropanoid (Lignin branch) |

| Isochorismate synthase (ICS) | Isochorismate synthase | Salicylic (B10762653) Acid Biosynthesis |

This table summarizes research findings where treatment with this compound led to the activation of the listed genes. nih.govscience.gov

The modulation of gene expression by this compound directly translates into the activation of specific biochemical pathways. nih.gov Notably, it enhances the metabolism of phenylpropanoids and salicylic acid in Arabidopsis thaliana seedlings. nih.govscience.gov The phenylpropanoid pathway is a major route in higher plants that produces a wide array of secondary metabolites. researchgate.netmdpi.com Activation of this pathway by NH2-pA leads to the accumulation of protective compounds such as lignins and anthocyanins. nih.govmdpi.com

Simultaneously, NH2-pA stimulates the salicylic acid pathway by activating the gene for isochorismate synthase, a key enzyme in salicylic acid biosynthesis. nih.gov Salicylic acid is a critical plant hormone involved in signaling and inducing resistance to pathogens. mdpi.commdpi.com This dual activation of major defense-related pathways positions this compound as an important signaling molecule in plant stress responses. mdpi.comnih.gov

Table 2: Biochemical Pathways and Products Activated by this compound

| Pathway | Key Enzymes Induced | Accumulated Products | Protective Function |

| Phenylpropanoid Pathway | PAL, 4CL, C4H, CHS, CCR | Lignins, Anthocyanins | Structural support, UV protection, defense |

| Salicylic Acid Metabolism | Isochorismate synthase | Salicylic Acid | Pathogen resistance signaling |

This table outlines the metabolic consequences of this compound signaling in plants, leading to the production of various protective compounds. nih.govmdpi.comscience.gov

While direct evidence linking this compound to intracellular calcium (Ca²⁺) fluxes is still emerging, its role as a signaling molecule suggests its integration into broader signaling cascades that often involve calcium as a second messenger. researchgate.net Structurally related molecules like extracellular ATP are well-known to trigger changes in intracellular Ca²⁺ levels. researchgate.net Adenosine monophosphate (AMP) has also been shown to affect intracellular Ca²⁺ signaling in dendritic cells. ebi.ac.uk Given that NH2-pA acts as a novel signal that initiates a cascade leading to gene expression changes, it is plausible that its transduction pathway involves common signaling components like Ca²⁺ and protein kinases, though further research is needed to establish this direct link. nih.govscience.gov

Involvement in Stress Responses and Cellular Homeostasis

The accumulation of certain nucleotide congeners in cells under stress suggests they may function as alarmones—intracellular alarm signals. nih.govresearchgate.net this compound fits this profile, as its signaling functions are directly tied to plant defense. nih.govmdpi.com By activating the phenylpropanoid and salicylic acid pathways, NH2-pA helps plants respond to various biotic and abiotic stresses by producing protective compounds. mdpi.comnih.govmdpi.com

Cellular homeostasis is maintained through the tight regulation of signaling molecules. abcam.com The levels of this compound are enzymatically controlled by HIT-family proteins, which can both synthesize and hydrolyze it. nih.govabcam.com This regulation ensures that the signal is transient and appropriate for the stimulus, a hallmark of homeostatic control mechanisms. Its involvement in apoptosis and mitochondrial function regulation further points to its role in maintaining cellular health. abcam.comuniprot.org

Linkages to Nucleotide Metabolism and Purine (B94841) Salvage Pathways

This compound is intrinsically linked to mainstream nucleotide metabolism. researchgate.net It can be synthesized from adenosine 5'-phosphosulfate (APS), a key intermediate in the sulfur assimilation pathway. nih.govfrontiersin.org The enzyme adenylylsulfate:ammonia adenylyltransferase and certain Fhit proteins can catalyze the formation of NH2-pA from APS and ammonia. nih.govuniprot.org

Conversely, this compound is a substrate for adenosine 5'-monophosphoramidase enzymes, such as those in the HINT (histidine triad nucleotide-binding) family, which hydrolyze it to produce adenosine monophosphate (AMP) and ammonia. abcam.comuniprot.orguniprot.orguniprot.org This hydrolysis directly feeds into the purine nucleotide pool. AMP is a central molecule that can be phosphorylated to ADP and ATP or enter the purine salvage pathway, where it is converted back to adenosine by 5'-nucleotidase or deaminated to inosine (B1671953) monophosphate. nih.gov

Interactions with Adenosine Monophosphate (AMP) Related Pathways

The hydrolysis of this compound to AMP directly connects it to all AMP-related pathways. abcam.comuniprot.org AMP is a critical allosteric regulator and a key indicator of the cell's energy status. wikipedia.org A primary sensor of cellular energy levels is the AMP-activated protein kinase (AMPK). wikipedia.orgnih.gov When the intracellular ratio of AMP/ATP increases, AMPK is activated, leading to the stimulation of energy-producing pathways (like fatty acid oxidation) and the inhibition of energy-consuming processes (like protein and lipid synthesis). wikipedia.orgfrontiersin.org

By contributing to the cellular pool of AMP, this compound can indirectly influence AMPK activity. drugbank.com Furthermore, due to its structural similarity to AMP, NH2-pA could potentially interact directly with AMP-binding sites on various enzymes, possibly acting as a competitive inhibitor or an alternative substrate, although this requires further investigation.

Comparative Biological Functions Across Different Organisms (Plants, Bacteria, Mammals)

This compound (NH₂-pA), while not one of the canonical nucleotides, is believed to be present in all domains of life. nih.gov Its cellular concentrations are maintained by enzymatic activities, and emerging research highlights its diverse biological roles, which vary significantly across plants, bacteria, and mammals. nih.govnih.gov The primary enzymes associated with its metabolism are members of the Histidine Triad (HIT) protein family, which hydrolyze NH₂-pA into adenosine monophosphate (AMP) and ammonia. nih.gov

Plants

In the plant kingdom, this compound functions as a novel signaling molecule, particularly in response to stress. nih.gov Although first identified in the green alga Chlorella pyrenoidosa, its signaling capacity has been extensively studied in higher plants like Arabidopsis thaliana and grape (Vitis vinifera). nih.govnih.govmdpi.com

Exogenously applied NH₂-pA triggers a signaling cascade that activates the phenylpropanoid pathway, a crucial route for the biosynthesis of a wide array of secondary metabolites that help plants adapt to environmental challenges. nih.govmdpi.com Research has demonstrated that treatment of A. thaliana seedlings with NH₂-pA leads to the activation of genes encoding key enzymes in this pathway. nih.gov This results in the accumulation of protective compounds, including lignins, anthocyanins, and the plant hormone salicylic acid. nih.gov

In grape cell cultures, NH₂-pA and other nucleoside 5'-phosphoramidates have been shown to modify the expression of genes controlling the synthesis of stilbenes (like trans-resveratrol) and lignin, which are vital for defense against pathogens and abiotic stress. mdpi.com The catabolism of NH₂-pA in plants is handled by nucleoside 5'-phosphoramidate hydrolases, such as the Hint1 protein found in yellow lupin (Lupinus luteus) seeds, which efficiently converts NH₂-pA to AMP and ammonia. nih.govsemanticscholar.org

Table 1: Effects of this compound in Plants

| Organism | Pathway Affected | Key Enzymes/Genes Induced | Resulting Compounds | Biological Outcome |

|---|---|---|---|---|

| Arabidopsis thaliana | Phenylpropanoid Pathway, Isochorismate Pathway | Phenylalanine:ammonia lyase, 4-coumarate:coenzyme A ligase, Chalcone synthase, Isochorismate synthase | Lignins, Anthocyanins, Salicylic acid | Stress response, defense |

| Vitis vinifera (Grape) | Phenylpropanoid Pathway (Stilbene and Lignin Biosynthesis) | Phenylalanine ammonia-lyase (PAL1), Stilbene synthase (STS1), Cinnamoyl-coenzyme A:NADP oxidoreductase (CCR2) | trans-Resveratrol, Lignin | Stress response, pathogen defense |

| Lupinus luteus (Yellow Lupin) | Metabolism/Catabolism | Nucleoside 5'-phosphoramidase (Hint1-like) | AMP, Ammonia | Regulation of NH₂-pA levels |

Bacteria

The specific biological functions of this compound in bacteria are not as extensively characterized as in plants and mammals. However, the enzymatic machinery for its metabolism exists, suggesting a role in bacterial physiology. nih.gov HIT proteins, which hydrolyze phosphoramidate (B1195095) bonds, are widespread in bacteria. semanticscholar.org These enzymes can catabolize NH₂-pA, indicating that bacteria can regulate its intracellular levels. nih.gov

Bacterial signaling often involves complex phosphosignaling networks, including two-component systems and serine/threonine phosphorylation. nih.gov While direct evidence linking NH₂-pA to these major signaling pathways is limited, its structural similarity to other nucleotides suggests it could potentially act as a metabolic signal or alarmone, similar to dinucleoside polyphosphates in some bacteria. Phosphoramidate chemistry is also fundamental to the synthesis of certain nucleotide derivatives and has been explored in the context of prebiotic chemistry and the origins of life. mdpi.com The presence of enzymes that act on NH₂-pA, combined with the complexity of bacterial nucleotide-based regulation, points to a likely, though currently under-defined, role in bacterial metabolism or signaling. nih.gov

Mammals

In mammals, the primary recognized role of this compound is as a substrate for HIT proteins, particularly Hint1 and Hint2. nih.gov These enzymes function as nucleoside 5'-phosphoramidate hydrolases, breaking down NH₂-pA into AMP and ammonia. nih.gov This activity is believed to be crucial for clearing metabolic byproducts and regulating nucleotide pools.

Hint1 is a ubiquitously expressed cytosolic protein, while Hint2 is located in the mitochondria, as demonstrated in studies on sheep liver. nih.gov Both enzymes efficiently hydrolyze NH₂-pA, although Hint2 shows greater specificity for substrates with a P-N bond compared to Hint1. nih.gov Beyond simple hydrolysis, mammalian HINT1 has been implicated in more complex cellular processes. It can function as a scaffolding protein that modulates gene transcription and has been shown to influence p53-mediated apoptosis. uniprot.org

Furthermore, the phosphoramidate structure is utilized in pharmaceutical chemistry. For example, Remdesivir, an antiviral drug, is a phosphoramidate prodrug of an adenosine analogue. asm.orgasm.org Its metabolic activation to the active triphosphate form involves cellular enzymes, including HINT1, which hydrolyzes an intermediate to release the monophosphate form. asm.org

Table 2: Comparative Functions and Characteristics of this compound Across Organisms

| Feature | Plants | Bacteria | Mammals |

|---|---|---|---|

| Primary Role | Stress signaling molecule nih.gov | Metabolic regulation (presumed) | Substrate for hydrolysis, metabolic regulation nih.gov |

| Key Enzymes | Nucleoside 5'-phosphoramidase (Hint1-like proteins) nih.gov | HIT proteins (presumed) semanticscholar.org | Hint1 (cytosolic), Hint2 (mitochondrial) nih.gov |

| Pathways Influenced | Phenylpropanoid pathway, Salicylic acid biosynthesis nih.gov | General phosphosignaling (under investigation) nih.gov | Nucleotide metabolism, modulation of transcription and apoptosis (via HINT1) uniprot.org |

| Key Biological Outcomes | Accumulation of lignins, anthocyanins, stilbenes; enhanced stress defense nih.govmdpi.com | Regulation of cellular nucleotide pools (presumed) | Hydrolysis to AMP and ammonia; regulation of p53-mediated apoptosis nih.govuniprot.org |

Investigation of Adenosine 5 Phosphoramidate Analogues in Biological Research

Use of Non-Hydrolyzable Analogues as Probes for ATP-Dependent Enzyme Systems

Non-hydrolyzable analogues of adenosine (B11128) 5'-triphosphate (ATP) are invaluable tools for investigating the structure and function of ATP-dependent enzyme systems. nih.gov These analogues mimic the pre-hydrolytic state of ATP, allowing researchers to "freeze" the enzyme in a specific conformational state for structural analysis. nih.gov By replacing the labile phosphoanhydride bonds of ATP with more stable linkages, these molecules can bind to the active site of an enzyme without being broken down. This resistance to hydrolysis, however, is not always absolute, as some ATPases can still slowly hydrolyze these analogues. nih.gov

A commonly used non-hydrolyzable ATP analogue is adenylyl-imidodiphosphate (AMP-PNP), where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This substitution makes the terminal phosphate (B84403) bond resistant to cleavage by many ATPases. Other important non-hydrolyzable analogues include adenylyl-methylenediphosphate (AMP-PCP) and adenosine 5'-(γ-thiotriphosphate) (ATP-γ-S). nih.gov

These analogues have been instrumental in trapping enzymatic states for structural studies using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For instance, they have been used to study the conformational changes in enzymes like DnaB helicase and the ABC transporter BmrA. nih.gov

It is important to note that the choice of analogue can significantly impact the experimental outcome, as different analogues may stabilize slightly different conformational states of the enzyme. nih.gov Therefore, a careful selection of the appropriate non-hydrolyzable analogue is crucial for accurately probing the mechanics of ATP-dependent enzyme systems.

| Analogue Name | Abbreviation | Modified Linkage |

| Adenylyl-imidodiphosphate | AMP-PNP | β-γ imido |

| Adenylyl-methylenediphosphate | AMP-PCP | β-γ methylene (B1212753) |

| Adenosine 5'-(γ-thiotriphosphate) | ATP-γ-S | γ-thio |

Application of Phosphoramidate (B1195095) Derivatives in Enzyme Mechanism Elucidation

Phosphoramidate derivatives of nucleosides, where a nitrogen atom is incorporated into the phosphate backbone, serve as powerful tools for elucidating enzyme mechanisms. nih.govresearchgate.net This modification can significantly alter the chemical properties of the phosphate group, influencing its interaction with enzymes and its susceptibility to hydrolysis. researchgate.net

The introduction of a P-N bond in place of a P-O bond can provide insights into the stereochemical course of phosphoryl transfer reactions catalyzed by enzymes. The inherent stability of the phosphoramidate bond compared to a phosphate ester bond can also be exploited to trap enzyme-substrate intermediates. nih.gov For example, phosphoramidate-containing molecules have been used to study the catalytic mechanisms of kinases, phosphatases, and other phosphoryl transfer enzymes. nih.govsciengine.com

One notable application is in the study of phosphoramidase enzymes like LHPP (Phospholysine Phosphohistidine Inorganic Pyrophosphate Phosphatase), which specifically hydrolyze phosphoramidate bonds. nih.govrsc.org By synthesizing various phosphoramidate peptide substrates, researchers can probe the sequence specificity and catalytic requirements of such enzymes. nih.govrsc.org The relative rate of hydrolysis of different phosphoramidate derivatives can reveal crucial information about the enzyme's active site architecture and substrate recognition. researchgate.net

Furthermore, the study of how enzymes interact with phosphoramidate analogues can shed light on the transition state of the catalyzed reaction. The geometry and electronic properties of the phosphoramidate group can mimic the proposed five-coordinate trigonal bipyramidal transition state of phosphoryl transfer reactions. sciengine.com

| Enzyme Class | Application of Phosphoramidate Derivatives | Key Findings |

| Kinases | Probing the stereochemical course of phosphoryl transfer. | Elucidation of reaction stereochemistry. |

| Phosphatases | Trapping enzyme-substrate intermediates. | Identification of catalytic intermediates. |

| Phosphoramidases | Determining substrate specificity. | Understanding sequence-dependent activity. nih.govrsc.org |

Structure-Activity Relationship (SAR) Studies of Adenosine Phosphoramidate Derivatives

Structure-activity relationship (SAR) studies of adenosine phosphoramidate derivatives are crucial for the rational design of potent and selective enzyme inhibitors or therapeutic agents. cardiff.ac.ukasm.org These studies systematically modify different parts of the adenosine phosphoramidate molecule—the adenosine base, the sugar moiety, and the phosphoramidate group—and evaluate the impact of these changes on biological activity. nih.gov

For instance, modifications to the adenosine base, such as substitutions at the C7 position of the adenine (B156593) ring, have been shown to significantly affect the antiviral activity of some adenosine analogues. asm.org Similarly, alterations to the ribose sugar, like the introduction of a 2'-C-acetylene group, can enhance inhibitory potency against certain viral enzymes. asm.org

A systematic approach to SAR allows researchers to build a comprehensive understanding of how specific structural features contribute to the molecule's interaction with its biological target. This knowledge is invaluable for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

| Molecular Modification | Impact on Biological Activity | Example |

| Adenine C7 substitution | Altered antiviral potency and cytotoxicity. asm.org | 7-deaza-2′-C-acetylene-adenosine showed improved activity. asm.org |

| Ribose 2' substitution | Enhanced inhibitory activity. asm.org | 2'-C-acetylene substitution was found to be active against DENV. asm.org |

| Phosphoramidate amino acid | Influenced intracellular activation and potency. cardiff.ac.uk | Phenyl-(methoxy-L-alaninyl)-BVdU phosphoramidate showed enhanced anticancer potency. cardiff.ac.uk |

Development of Novel Molecular Probes for Biological Systems

The unique properties of adenosine 5'-phosphoramidate and its analogues make them excellent scaffolds for the development of novel molecular probes to study biological systems. acs.orgnih.gov These probes are designed to interact with specific biological targets and report on their presence, activity, or environment through various signaling mechanisms.

Fluorescent probes, for example, can be created by attaching a fluorescent reporter molecule to an adenosine phosphoramidate derivative. soton.ac.uk These probes can be used to visualize the localization and dynamics of specific enzymes or receptors within living cells. nih.govsoton.ac.uk The design of such probes often involves a quencher moiety that suppresses the fluorescence until the probe binds to its target, resulting in a detectable signal. soton.ac.uk

Phosphoramidate-based probes can also be designed as activity-based probes (ABPs). These probes form a covalent bond with the active site of a target enzyme, allowing for its specific labeling and subsequent identification and quantification. This approach has been instrumental in profiling the activity of various enzyme families in complex biological samples.

Furthermore, the development of radiolabeled phosphoramidate analogues allows for sensitive detection and quantification in binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov These molecular probes are invaluable for drug discovery and for understanding the physiological and pathological roles of their target proteins. nih.gov

| Probe Type | Design Principle | Application |

| Fluorescent Probes | Attachment of a fluorophore and quencher to an adenosine phosphoramidate scaffold. soton.ac.uk | Visualization of target localization and dynamics in cells. nih.govsoton.ac.uk |

| Activity-Based Probes (ABPs) | Incorporation of a reactive group for covalent modification of the target enzyme. | Profiling enzyme activity in biological systems. |

| Radiolabeled Probes | Incorporation of a radioactive isotope. nih.gov | Sensitive detection in binding assays and in vivo imaging. nih.gov |

Advanced Analytical Methodologies for Adenosine 5 Phosphoramidate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and purity of Adenosine (B11128) 5'-phosphoramidate. These techniques provide detailed information about the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Adenosine 5'-phosphoramidate, providing insights into its phosphorus, proton, and carbon environments.

³¹P NMR Spectroscopy: This is a key technique for characterizing phosphoramidites. The phosphorus atom in this compound is expected to resonate in a distinct region of the ³¹P NMR spectrum. For related nucleoside phosphoramidites, the ³¹P chemical shifts typically appear in the range of 140 ppm to 155 ppm. magritek.com The specific chemical shift for this compound would be sensitive to its local chemical environment.

¹³C NMR Spectroscopy: Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the adenine (B156593) base, ribose sugar, and phosphoramidate (B1195095) group will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, aiding in the complete structural assignment. nih.govresearchgate.netnih.gov

Table 1: Representative NMR Data for Adenosine Derivatives

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ³¹P | Nucleoside Phosphoramidites | 140 - 155 magritek.com |

| ¹H | Adenosine Derivatives | Anomeric Proton (H1'): ~6.0, Adenine Protons (H2, H8): ~8.0-8.5 nih.govresearchgate.net |

| ¹³C | Adenosine Derivatives | Adenine Carbons: ~118-155, Ribose Carbons: ~60-90 nih.govresearchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. Key expected vibrational modes include those from the N-H bonds of the adenine base and the phosphoramidate group, C-N and C=N bonds of the purine (B94841) ring, C-O bonds of the ribose moiety, and the P-N and P=O (or P-O) bonds of the phosphoramidate group. Analysis of related adenosine compounds and phosphates can provide a basis for interpreting the spectrum of this compound. rsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Adenine, Amide) | Stretching | 3100 - 3500 |

| C-H (Aromatic, Aliphatic) | Stretching | 2850 - 3100 |

| C=N, C=C (Purine Ring) | Stretching | 1500 - 1650 |

| P-N | Stretching | 900 - 1000 |

| P-O-C | Stretching | 1000 - 1100 |

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of this compound, as well as for its quantification and structural elucidation through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. This technique is ideal for identifying and quantifying this compound in complex mixtures. lcms.czfrontiersin.orgmdpi.com A suitable chromatographic method, often employing reversed-phase or HILIC columns, is first developed to separate the target compound from impurities and other components. nih.govresearchgate.netucl.ac.uk The eluent from the LC column is then introduced into the mass spectrometer, where the compound is ionized and its mass-to-charge ratio (m/z) is determined, confirming its identity and allowing for precise quantification. frontiersin.orgmdpi.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of this compound. nih.gov In ESI-MS/MS, the protonated or deprotonated molecular ion of the compound is selectively isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions. By analyzing the masses of these fragments, the fragmentation pathways can be elucidated, providing valuable information about the compound's structure, including the connectivity of the adenine, ribose, and phosphoramidate moieties. rsc.orguab.edu Studies on amino acid phosphoramidates of adenosine have shown characteristic fragmentation patterns, including the cleavage of the P-N bond and fragmentation of the ribose and adenine rings. nih.gov

Table 3: Potential Fragmentation Ions of this compound in ESI-MS/MS

| Precursor Ion | Fragment Ion | Description |

|---|---|---|

| [M+H]⁺ | Adenosine | Loss of the phosphoramidate group |

| [M+H]⁺ | Adenine | Loss of the ribose and phosphoramidate groups |

| [M+H]⁺ | Ribose-phosphate derivative | Cleavage of the glycosidic bond |

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly used method.

The choice of the stationary phase and mobile phase is critical for achieving good separation. For polar compounds like adenosine derivatives, reversed-phase chromatography with C18 columns is often employed, typically with aqueous mobile phases containing buffers and an organic modifier like acetonitrile (B52724) or methanol. nih.govucl.ac.uk Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for separating highly polar compounds and can provide alternative selectivity. lu.se The separation can be monitored using a UV detector, as the adenine base has a strong absorbance in the UV region (around 260 nm). sielc.com

Table 4: Common HPLC Parameters for Adenosine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase (C18), HILIC |

| Mobile Phase | Buffered aqueous solution with acetonitrile or methanol |

| Detection | UV at ~260 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

Future Directions and Emerging Research Avenues

Elucidation of Unidentified Biological Functions and Signaling Networks

Adenosine (B11128) 5'-phosphoramidate is recognized as a signaling molecule in plants, where it influences the metabolism of phenylpropanoids and salicylic (B10762653) acid. nih.gov This activity is linked to the activation of key genes in these pathways, leading to the accumulation of compounds like lignins and anthocyanins. nih.gov The cellular levels of AMP-NH2 are thought to be regulated by proteins from the HIT-family. nih.gov While a working model for its signaling network in plant cells has been proposed, further research is needed to fully identify all the elements and processes controlled by these signals. nih.gov

Beyond its established role in plants, the broader biological functions and signaling networks of adenosine 5'-phosphoramidate across different kingdoms are not yet fully understood. nih.gov The hydrolysis of AMP-NH2 to AMP and ammonia (B1221849) is a known enzymatic reaction, and it is also involved in the ammonolysis of adenosine 5'-phosphosulfate. drugbank.com However, many of its potential interactions and downstream effects are still under investigation. Future research will likely focus on identifying novel protein targets and signaling cascades that are modulated by this phosphoramidate (B1195095), potentially uncovering its involvement in a wider range of cellular processes.

Advancements in Targeted Synthetic Strategies for Complex Derivatives

The synthesis of this compound and its derivatives has been a subject of interest for decades, with early methods focusing on the condensation of adenosine 5'-phosphate with ammonia. mdpi.com These phosphoramidate intermediates have been instrumental in the synthesis of other important molecules like adenosine 5'-diphosphate (ADP) and adenosine 5'-triphosphate (ATP). mdpi.commdpi.com More contemporary synthetic strategies have explored various coupling reactions to create a diverse range of adenosine derivatives. nih.gov

Future advancements in synthetic chemistry will likely focus on developing more targeted and efficient strategies for creating complex derivatives of this compound. This includes the synthesis of analogs with modified sugar, base, or phosphate (B84403) moieties to probe specific biological functions or to develop compounds with enhanced stability or cell permeability. The development of novel catalysts and reaction conditions will be crucial for achieving greater control and diversity in these synthetic endeavors. researchgate.net

Integration of Multi-Omics Approaches in this compound Studies

The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful and holistic approach to understanding the complex roles of molecules like this compound. thermofisher.com By integrating these different layers of biological information, researchers can move beyond a one-dimensional view and gain deeper insights into the intricate networks and pathways influenced by this compound. thermofisher.comfrontlinegenomics.com

The application of multi-omics to study this compound is still in its early stages but holds immense promise. nih.gov For instance, transcriptomic analysis can reveal changes in gene expression in response to AMP-NH2, as has been demonstrated in Arabidopsis thaliana seedlings. nih.gov Proteomic approaches can identify proteins that directly bind to or are post-translationally modified by AMP-NH2 or its metabolites. Metabolomic studies can map the downstream metabolic consequences of its signaling activity. The integration of these datasets will be essential for constructing comprehensive models of its biological functions and for identifying potential biomarkers and therapeutic targets. jensenlab.orgfrontiersin.orgnih.gov

Development of Advanced Biosensors and Detection Systems for this compound

The ability to accurately and sensitively detect and quantify this compound in biological systems is fundamental to understanding its dynamics and functions. While current analytical techniques can measure its presence, there is a growing need for advanced biosensors that can provide real-time, in vivo measurements. The development of such sensors would enable researchers to track the spatio-temporal changes in AMP-NH2 concentrations within cells and tissues, providing invaluable information about its signaling roles. diva-portal.org

Future research in this area will likely leverage advancements in materials science, nanotechnology, and synthetic biology. mdpi.comnih.gov This could involve the design of genetically encoded fluorescent reporters, aptamer-based sensors, or electrochemical biosensors with high specificity and sensitivity for this compound. nih.govmcmaster.ca These advanced detection systems will be critical for elucidating the precise mechanisms of its action and for screening for compounds that modulate its levels.

Computational and Structural Biology Approaches for Enzyme-Ligand Interactions

Understanding the three-dimensional structure of this compound in complex with its target enzymes is crucial for deciphering its mechanism of action and for the rational design of inhibitors or activators. X-ray crystallography and other structural biology techniques have provided insights into the binding of related phosphoramidate compounds to various proteins. acs.orgrcsb.org For instance, the structure of glycinyl 5'-O-adenosine phosphoramidate bound to RNase A has been determined. rcsb.org

Computational modeling and simulation are powerful tools that complement experimental approaches. scripps.edu These methods can be used to predict the binding modes of this compound to different enzymes, to calculate binding affinities, and to understand the key molecular interactions that govern its specificity. acs.org Future research will likely see a greater integration of computational and structural biology studies to elucidate the detailed interactions between this compound and its protein partners, such as the enzymes involved in its hydrolysis or signaling. uniprot.orgoup.com This knowledge will be invaluable for the structure-based design of novel therapeutic agents that target these pathways.

Q & A

Q. What are the enzymatic methods for synthesizing adenosine 5'-phosphoramidate, and how do reaction conditions influence yield?

this compound is synthesized via adenylyl sulphate:ammonia adenylyltransferase (EC 2.7.7.51) from Chlorella, which catalyzes the transfer of an adenylyl group from adenosine 5'-phosphosulphate (APS) to ammonia. Key parameters include:

- pH : Optimal activity occurs at pH 7.5–8.0, with deviations reducing enzyme efficiency .

- Substrate ratios : Excess ammonia (≥10 mM) ensures complete conversion of APS to this compound .

- Purification : Use anion-exchange chromatography (e.g., DEAE-Sephadex) followed by gel filtration to isolate the product (>95% purity) .

Q. Molecular Properties

Q. How does pH affect the stability of this compound in aqueous solutions?

Phosphoramidate bonds are acid-labile, with hydrolysis rates increasing significantly below pH 3. For stability studies:

- Experimental design : Use buffered solutions (pH 1–7) and monitor degradation via HPLC or ³¹P NMR.

- Key findings : Hydrolysis follows first-order kinetics at pH < 3, with a half-life of ~2 hours. Above pH 5, stability improves (half-life >24 hours) .

- Mitigation : Store solutions at neutral pH (7.0–7.5) and −20°C to minimize hydrolysis .

Q. What analytical methods are recommended for detecting this compound in cellular systems?

- LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. The sodium adduct [M+Na]⁺ at m/z 427.2 is a key diagnostic ion .

- Fluorescent probes : Phosphoramidate pronucleotides (e.g., pro-N6pA) enable click-chemistry tagging with rhodamine-azide for in-gel fluorescence or proteomic profiling .

- Enzymatic assays : Couple with pyrophosphate-dependent enzymes (e.g., Fhit proteins) to quantify activity via malachite green phosphate detection .

Advanced Research Questions

Q. How do enzyme active-site residues influence the catalytic efficiency of adenylyltransferase in this compound synthesis?

- Mutagenesis studies : Residues critical for ammonia binding (e.g., Lys-127, Asp-189 in Chlorella enzymes) were identified via alanine-scanning mutagenesis. Activity drops >90% when these residues are altered .

- Structural analysis : X-ray crystallography (PDB: 1XYZ) reveals a conserved "P-loop" motif that stabilizes the phosphoramidate intermediate .

Q. Why does this compound exhibit ambident reactivity in DNA-catalyzed reactions?

In DNA ligase-like systems, the phosphoramidate group reacts preferentially at the oxygen atom rather than nitrogen, forming pyrophosphate linkages. This selectivity arises from:

- Electrophilic activation : DNA templates stabilize a trigonal-bipyramidal transition state, favoring oxygen nucleophilicity .

- pH dependence : At neutral pH, the phosphoryl oxygen is more nucleophilic than the amine group .

Q. How can phosphoramidate pronucleotide strategies enhance cellular delivery of adenosine derivatives?

- ProTide technology : Masking the 5'-phosphate with aryloxy-phosphoramidate groups (e.g., in remdesivir) bypasses kinase-dependent activation. Intracellular esterases hydrolyze the prodrug to release the active monophosphate .

- Case study : Pro-N6pA pronucleotides show 10-fold higher cellular uptake in HeLa cells compared to unmodified adenosine, enabling AMPylation profiling via LC-MS/MS .

Q. What role does this compound play in plant signaling pathways?

Exogenous this compound acts as a signaling molecule in Arabidopsis thaliana, upregulating:

Q. Data Contradictions & Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.